
bis(4-bromophenyl) 1,3-cyclohexanedicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(4-bromophenyl) 1,3-cyclohexanedicarboxylate (BCD) is a chemical compound that has been extensively studied in the field of organic chemistry due to its unique properties. BCD is a white crystalline solid that is insoluble in water and has a molecular weight of 515.29 g/mol. It is commonly used as a building block in the synthesis of various organic compounds due to its ability to form strong covalent bonds with other molecules.
作用機序
The mechanism of action of bis(4-bromophenyl) 1,3-cyclohexanedicarboxylate is not fully understood, but it is believed to act as a nucleophile due to the presence of the carboxylate groups in its structure. This compound has been shown to react with various electrophiles such as alkyl halides, acyl chlorides, and epoxides.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, studies have shown that this compound is not toxic to cells and does not cause any significant changes in cellular metabolism or morphology.
実験室実験の利点と制限
One of the major advantages of using bis(4-bromophenyl) 1,3-cyclohexanedicarboxylate in lab experiments is its ability to form strong covalent bonds with other molecules. This makes it a useful building block in the synthesis of various organic compounds. However, one of the limitations of using this compound is its insolubility in water, which makes it difficult to work with in aqueous solutions.
将来の方向性
There are several potential future directions for research on bis(4-bromophenyl) 1,3-cyclohexanedicarboxylate. One area of interest is the development of new methods for synthesizing this compound that are more efficient and environmentally friendly. Another area of interest is the development of new applications for this compound in fields such as catalysis, materials science, and drug discovery. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential biochemical and physiological effects.
合成法
There are several methods for synthesizing bis(4-bromophenyl) 1,3-cyclohexanedicarboxylate, but the most commonly used method involves the reaction between 4-bromobenzoic acid and cyclohexanone in the presence of a catalyst such as p-toluenesulfonic acid. The reaction takes place under reflux conditions and results in the formation of this compound as a white crystalline solid.
科学的研究の応用
Bis(4-bromophenyl) 1,3-cyclohexanedicarboxylate has been extensively studied for its potential applications in various fields of science. In the field of organic chemistry, this compound is commonly used as a building block in the synthesis of various organic compounds such as polymers, liquid crystals, and pharmaceuticals. This compound is also used as a ligand in coordination chemistry and has been shown to form stable complexes with various metal ions.
特性
IUPAC Name |
bis(4-bromophenyl) cyclohexane-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Br2O4/c21-15-4-8-17(9-5-15)25-19(23)13-2-1-3-14(12-13)20(24)26-18-10-6-16(22)7-11-18/h4-11,13-14H,1-3,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKUDIRAIFQYWFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)C(=O)OC2=CC=C(C=C2)Br)C(=O)OC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Br2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-fluorobenzyl)-2-[(2-methoxy-4-methylphenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5128496.png)
![4-[5-({4-oxo-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid](/img/structure/B5128505.png)
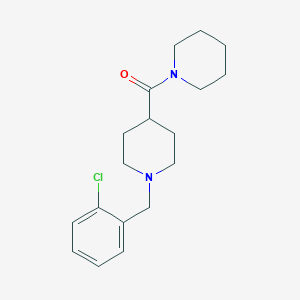
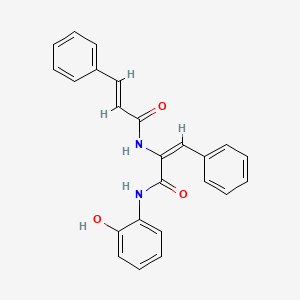
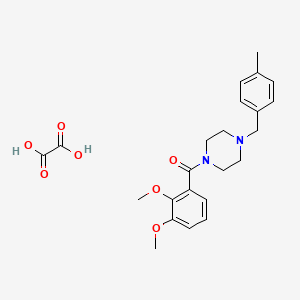
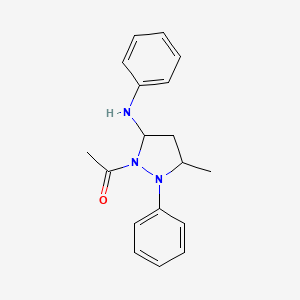
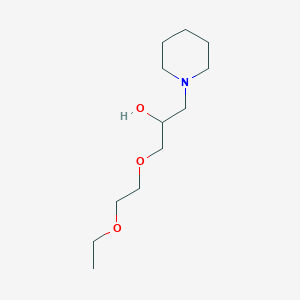
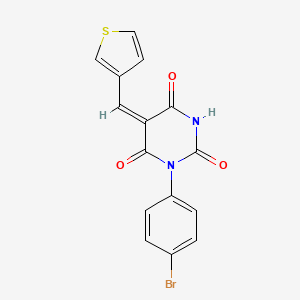
![1-[6-(4-methoxyphenoxy)hexyl]piperidine](/img/structure/B5128557.png)
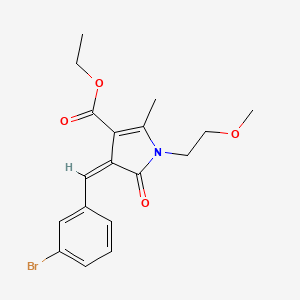
![N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-3-isopropoxybenzamide](/img/structure/B5128573.png)
![5-[3-ethoxy-4-(1-naphthylmethoxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5128578.png)
![6-{[4-(butylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy}-2-ethyl-3(2H)-pyridazinone](/img/structure/B5128580.png)
![{1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}[4-(trifluoromethyl)phenyl]methanone](/img/structure/B5128586.png)